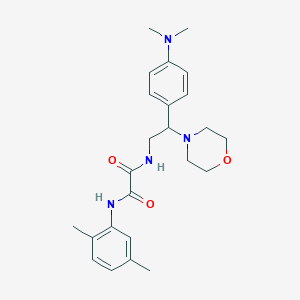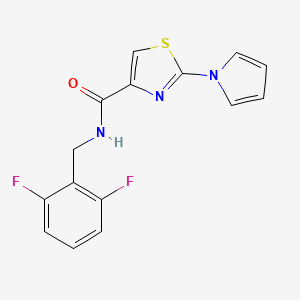
1,5-Dibromo-2-methoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-2-methoxy-4-nitrobenzene: is an organic compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.93 g/mol . It is a disubstituted benzene derivative, characterized by the presence of bromine, methoxy, and nitro functional groups on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: The addition of bromine atoms to specific positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are common in industrial settings to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Dibromo-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-withdrawing and electron-donating groups on the benzene ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The methoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed:
Substitution Reactions: Products with additional substituents on the benzene ring.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-2-methoxy-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-dibromo-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring influences its reactivity and interactions with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, and the methoxy group acts as an activating group . These interactions can affect the compound’s behavior in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2-nitrobenzene: Similar structure but lacks the methoxy group.
1,5-Dibromo-2,4-difluorobenzene: Similar structure but has fluorine atoms instead of the nitro and methoxy groups.
1,4-Difluoro-2-methyl-5-nitrobenzene: Similar structure but has fluorine and methyl groups instead of bromine and methoxy groups.
Uniqueness: 1,5-Dibromo-2-methoxy-4-nitrobenzene is unique due to the combination of bromine, methoxy, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
1,5-dibromo-2-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYFTAQHQDLPIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)



![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)

![4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)


